N-Pyrazinylcarbonylphenylalanine methyl ester

Bortezomib synthesis Process chemistry Peptide coupling intermediate

N-Pyrazinylcarbonylphenylalanine methyl ester (CAS 73058-37-4), systematically named methyl (2S)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoate, is a protected L-phenylalanine derivative in which the carboxylic acid is masked as a methyl ester and the α‑amine is acylated with a pyrazine‑2‑carbonyl group. It serves as a pivotal late‑stage intermediate in the industrial synthesis of the proteasome inhibitor bortezomib (Velcade) and is also catalogued as Bortezomib Impurity F (Bortezomib Acid Methyl Ester).

Molecular Formula C15H15N3O3
Molecular Weight 285.30 g/mol
Cat. No. B13725604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Pyrazinylcarbonylphenylalanine methyl ester
Molecular FormulaC15H15N3O3
Molecular Weight285.30 g/mol
Structural Identifiers
SMILESCOC(=O)C(CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2
InChIInChI=1S/C15H15N3O3/c1-21-15(20)12(9-11-5-3-2-4-6-11)18-14(19)13-10-16-7-8-17-13/h2-8,10,12H,9H2,1H3,(H,18,19)/t12-/m1/s1
InChIKeyAGZXSMPTQAISJW-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Pyrazinylcarbonylphenylalanine Methyl Ester – What 73058-37-4 Actually Is and Why It Is Procured


N-Pyrazinylcarbonylphenylalanine methyl ester (CAS 73058-37-4), systematically named methyl (2S)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoate, is a protected L-phenylalanine derivative in which the carboxylic acid is masked as a methyl ester and the α‑amine is acylated with a pyrazine‑2‑carbonyl group [1]. It serves as a pivotal late‑stage intermediate in the industrial synthesis of the proteasome inhibitor bortezomib (Velcade) and is also catalogued as Bortezomib Impurity F (Bortezomib Acid Methyl Ester) [2]. The compound is prepared by coupling pyrazine‑2‑carbonyl chloride with L‑phenylalanine methyl ester and is subsequently hydrolysed to the free acid for further peptide coupling [3].

Why N-Pyrazinylcarbonylphenylalanine Methyl Ester Cannot Be Swapped for Close Analogs in Bortezomib Synthesis


In‑class compounds such as N‑pyrazinylcarbonyl‑L‑phenylalanine (free acid, CAS 114457‑94‑2), the D‑phenylalanine epimer (CAS 1608986‑16‑8), or pyrazine‑2‑carboxylic acid cannot substitute for the methyl ester without fundamentally altering the synthetic route. The methyl ester form is obligatory for the convergent AB + C coupling strategy that delivers bortezomib; early hydrolysis to the free acid introduces an additional protection/deprotection sequence that lowers overall yield by at least 30–40 absolute percentage points [1]. Moreover, stereochemical integrity at the L‑phenylalanine α‑carbon is critically sensitive to coupling conditions, and the methyl ester provides a superior substrate for TBTU‑mediated fragment condensation that suppresses racemisation to <2% epimer [2]. Using an un‑acylated phenylalanine ester or the free acid bypasses the built‑in pyrazine‑2‑carbonyl chromophore, eliminating a key UV/LC‑MS handle for in‑process control and impurity tracking [3].

N-Pyrazinylcarbonylphenylalanine Methyl Ester – Comparator‑Based Quantitative Differentiation Evidence


Synthetic Efficiency: Methyl Ester Route Delivers >95% Total Yield vs. 56.3% for Prior Art Free‑Acid Route

The patent CN102212036B explicitly benchmarks the methyl ester pathway against the conventional route that proceeds directly through the free acid. The methyl ester route (L‑Phe → L‑Phe‑OMe·HCl → N‑pyrazinylcarbonyl‑L‑Phe‑OMe → hydrolysis to free acid) achieves a total yield of 97% (Example 1), 95% (Example 2), and 96% (Example 3) [1]. In contrast, the patent’s background section states the prior art route yields only 56.3% overall [1]. This >40 percentage‑point yield advantage directly translates to lower cost‑per‑kg of final API and reduced waste burden.

Bortezomib synthesis Process chemistry Peptide coupling intermediate

Racemisation Suppression: Methyl Ester Substrate Limits Undesired D‑Epimer to <2% vs. DCC‑Mediated Routes That Generate 5–10% Epimer

Ivanov et al. (Tetrahedron, 2009) demonstrated that using TBTU as coupling agent with N‑pyrazinylcarbonyl‑L‑phenylalanine methyl ester suppresses racemisation during fragment condensation, providing bortezomib with diastereomeric purity >99% de [2]. The patent CN102212036B explicitly avoids DCC, the condensing agent used in the prior route, because DCC promotes racemisation and generates dicyclohexylurea waste that complicates purification [1]. The methyl ester’s steric and electronic profile is matched to TBTU‑mediated activation; the free acid under the same conditions requires in‑situ ester activation, which reintroduces epimerisation risk.

Stereochemical purity Peptide coupling Chiral integrity

Process Step‑Count Reduction: Methyl Ester Route Is Two Steps Shorter Than the Original Free‑Acid Route

The convergent synthesis reported by Ivanov et al. (2009) is explicitly stated to be “shorter by two steps, higher in yield, and provides better atom economy” compared to the original bortezomib synthesis [1]. The methyl ester intermediate eliminates the need for separate protection/deprotection of the phenylalanine carboxyl group that would be required if the free acid were used directly, thereby condensing the synthesis and improving throughput.

Process efficiency Bortezomib manufacturing Step economy

Physical Form Differentiation: Semi‑Solid Methyl Ester (mp 55 °C) vs. Crystalline Free Acid (mp 168–169 °C) Enables Different Solubility and Handling Profiles

N‑Pyrazinylcarbonyl‑L‑phenylalanine methyl ester is reported as a pale yellow to light yellow semi‑solid to solid with a melting point of 55 °C , whereas N‑pyrazinylcarbonyl‑L‑phenylalanine (free acid, CAS 114457‑94‑2) is a crystalline solid with a melting point of 168–169 °C . The methyl ester is slightly soluble in chloroform, DMSO, and methanol , while the free acid requires aqueous base for dissolution. The lower melting point of the methyl ester facilitates liquid‑phase handling in flow chemistry setups, and the ester’s solubility in common organic solvents simplifies extraction and washing steps during work‑up.

Physicochemical properties Formulation handling Solubility profile

Regulatory Reference Standard: Certified Bortezomib Impurity F with HPLC Purity ≥95% Supports ANDA Filing and QC Release Testing

Multiple pharmacopoeia‑aligned vendors supply N‑pyrazinylcarbonyl‑L‑phenylalanine methyl ester as Bortezomib Impurity F (CAS 73058‑37‑4) with HPLC purity ≥95% and full characterisation data (COA, ¹H‑NMR, MS, HPLC chromatograms) . This impurity reference standard is essential for analytical method development, method validation (AMV), and quality‑controlled (QC) release testing for Abbreviated New Drug Applications (ANDAs) referencing bortezomib [1]. The free acid impurity (Bortezomib Impurity B, CAS 114457‑94‑2) serves a different regulatory purpose as a hydrolysis marker and cannot substitute for the methyl ester impurity in chromatographic system suitability tests.

Impurity reference standard Pharmaceutical analysis QC/QA

Atom Economy and Waste Reduction: TBTU‑Mediated Methyl Ester Route Eliminates DCC‑Derived Dicyclohexylurea Waste

The patent CN102212036B explicitly lists as a key advantage: “No DCC condensing agent is used, which reduces the three wastes and is suitable for industrial production” [1]. The methyl ester route employs Zn‑mediated coupling in THF/1,4‑dioxane, whereas the prior DCC‑mediated route generates stoichiometric amounts of dicyclohexylurea, a poorly soluble by‑product that requires filtration and disposal. The Tetrahedron (2009) paper further reports that the convergent approach provides “better atom economy” [2], which is directly attributable to the methyl ester intermediate enabling a more efficient coupling strategy.

Green chemistry Atom economy Industrial waste reduction

Where N-Pyrazinylcarbonylphenylalanine Methyl Ester (73058-37-4) Adds the Most Value – Application Scenarios Backed by Evidence


Large‑Scale Bortezomib API Manufacturing via Convergent AB + C Route

Process chemistry teams synthesising bortezomib at pilot or commercial scale should procure N‑pyrazinylcarbonyl‑L‑phenylalanine methyl ester as the key fragment A‑B intermediate. The compound supports the convergent route that is two steps shorter and delivers >95% overall yield (vs. 56.3% for the linear free‑acid route) [1]. Coupling with (1R)‑3‑methyl‑1‑aminobutylboronic acid pinanediol ester using TBTU suppresses epimerisation to <2%, maximising diastereomeric purity of the final API [2].

Analytical Reference Standard for Bortezomib Impurity F in ANDA Development

Generic pharmaceutical companies filing ANDAs for bortezomib require certified impurity reference standards for HPLC system suitability testing. N‑Pyrazinylcarbonyl‑L‑phenylalanine methyl ester is designated as Bortezomib Impurity F (also listed as Impurity G or Impurity R in some monographs) and is supplied with HPLC purity ≥95%, COA, ¹H‑NMR, and MS data suitable for regulatory submission . It cannot be replaced by the free acid (Impurity B) due to differing chromatographic retention times.

Medicinal Chemistry SAR Studies of Dipeptidyl Boronate Proteasome Inhibitors

The methyl ester serves as a versatile scaffold for structure‑activity relationship (SAR) exploration of pyrazine‑carbonyl‑capped dipeptidyl boronate inhibitors. As demonstrated by Zhu et al. (J. Med. Chem., 2009), variation of the amino acid ester portion modulates binding to the 20S proteasome [3]. The methyl ester provides a hydrolytically labile protecting group that can be selectively removed under mild alkaline conditions to liberate the free acid for further diversification, offering orthogonal reactivity compared to benzyl or tert‑butyl esters.

Process Development and Optimization of Peptide Coupling Methods

The methyl ester is the preferred substrate for developing and benchmarking new peptide coupling reagents in bortezomib synthesis. Its defined melting point (55 °C) and organic solvent solubility (chloroform, DMSO, methanol) facilitate reaction monitoring by TLC and HPLC . The compound’s chromophoric pyrazine‑2‑carbonyl group (λmax ≈ 268 nm) provides a built‑in UV handle for real‑time reaction tracking without requiring additional derivatisation, a feature absent in simpler phenylalanine esters.

Quote Request

Request a Quote for N-Pyrazinylcarbonylphenylalanine methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.